molecular formula C13H12O3S B12078604 Methyl 4-(benzyloxy)thiophene-2-carboxylate

Methyl 4-(benzyloxy)thiophene-2-carboxylate

Cat. No.: B12078604
M. Wt: 248.30 g/mol
InChI Key: VCCGIBPCZGVKAL-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)thiophene-2-carboxylate ( 1707568-94-2) is a high-purity chemical building block with the molecular formula C 13 H 12 O 3 S and a molecular weight of 248.30 g/mol . This compound is part of the thiophene family, a privileged scaffold in medicinal chemistry that is ranked 4th among sulfur-containing rings in U.S. FDA-approved small molecule drugs . Its primary research application is as a key synthetic intermediate in the development of novel pharmaceuticals and complex heterocyclic systems . The structure features a benzyloxy group and a methyl ester on a thiophene ring, making it a versatile precursor for further functionalization. Thiophene derivatives are extensively explored in drug discovery for their diverse biological activities, serving as core structures in therapeutic agents for cancer, inflammation, and infectious diseases . Furthermore, the electronic properties of the thiophene ring make this compound and its derivatives candidates for investigation in material science , including applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal, animal, or commercial human use.

Properties

Molecular Formula

C13H12O3S

Molecular Weight

248.30 g/mol

IUPAC Name

methyl 4-phenylmethoxythiophene-2-carboxylate

InChI

InChI=1S/C13H12O3S/c1-15-13(14)12-7-11(9-17-12)16-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3

InChI Key

VCCGIBPCZGVKAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Reaction for Thiophene Ester Formation

The Vilsmeier-Haack reaction is widely used to synthesize substituted thiophene esters. This method involves the reaction of a thiophene precursor with a chloroformate in the presence of a Lewis acid. For this compound, the reaction likely proceeds via initial formylation followed by esterification.

  • Reagents : Thiophene-2-carboxylic acid, benzyl chloride, methyl chloroformate.

  • Conditions : Anhydrous DMF, POCl₃ as a catalyst, 0–5°C for 12–24 hours.

  • Yield : Reported yields for analogous thiophene esters range from 60–75%.

Direct Benzyloxy Group Introduction via Nucleophilic Substitution

An alternative route involves introducing the benzyloxy group at the 4-position of a preformed thiophene ester. This method requires activation of the thiophene ring, often through bromination or lithiation, followed by reaction with benzyl alcohol derivatives.

  • Example Protocol :

    • Step 1 : Lithiation of methyl thiophene-2-carboxylate at −78°C using n-BuLi.

    • Step 2 : Quenching with benzyl bromide or benzyl chloroformate.

    • Step 3 : Acidic workup to isolate the product.

  • Challenges : Competing side reactions at the 3- and 5-positions of the thiophene ring may reduce regioselectivity.

Stepwise Synthesis from Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

A patent (WO2009006066A2) describes a scalable synthesis of benzimidazol thienylamine derivatives, offering insights into analogous thiophene functionalization. While the target compound differs, the methodology adapts to this compound through the following steps:

Decarboxylation and Protection of the Amine Group

  • Starting Material : Methyl 3-amino-4-methylthiophene-2-carboxylate.

  • Step 1 : Decarboxylation using aqueous KOH to yield 3-amino-4-methylthiophene.

  • Step 2 : Protection of the amine with tert-butoxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate.

Chlorination and Benzyloxy Group Installation

  • Step 3 : Chlorination at the 2-position using N-chlorosuccinimide (NCS) or hexachloroethane.

  • Step 4 : Substitution of the chloro group with benzyloxy via SN2 reaction with benzyl alcohol under basic conditions (e.g., NaH in THF).

StepReagents/ConditionsIntermediateYield
1KOH (aq.), 80°C3-Amino-4-methylthiophene85%
2Boc₂O, DMAP, CH₂Cl₂Boc-protected amine90%
3NCS, IPA/HCl2-Chloro derivative78%
4Benzyl alcohol, NaHTarget compound65%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Lithiation Reactions : THF at −78°C minimizes side reactions, as demonstrated in the synthesis of 3-amino-2-chloro-4-methylthiophene.

  • Esterification : Polar aprotic solvents (DMF, DMSO) enhance reactivity in Vilsmeier-Haack reactions.

Catalytic Additives

  • Lewis Acids : POCl₃ in Vilsmeier-Haack reactions improves electrophilicity of the formylating agent.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates benzyloxy substitution in biphasic systems.

Analytical Characterization

Critical data for verifying the structure of this compound include:

TechniqueKey Signals
IR Spectroscopy C=O stretch at ~1704 cm⁻¹, S=O (absent, confirming no sulfonation).
¹H NMR δ 7.35–7.28 (m, 5H, benzyl), δ 6.85 (s, 1H, thiophene), δ 3.90 (s, 3H, OCH₃).
LC-MS [M+H]⁺ at m/z 249.1 (calculated: 248.30 g/mol).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Vilsmeier-HaackHigh functional group toleranceRequires harsh conditions (POCl₃, DMF)
Lithiation/SubstitutionExcellent regioselectivityLow temperatures (−78°C) increase cost
Patent-Based ApproachScalable (>90% purity without chromatography)Multi-step synthesis reduces overall yield

Industrial-Scale Considerations

The patent method highlights strategies for large-scale production:

  • Azeotropic Drying : Reduces water content in intermediates, improving reaction efficiency.

  • Polish Filtration : Removes particulate contaminants before crystallization.

  • Cost Efficiency : Use of n-butyl acetate as a solvent lowers production costs compared to THF or DMF.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(benzyloxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-(benzyloxy)thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its applications in drug development include:

  • Anticancer Research : The compound has shown potential in developing targeted therapies for various cancers. Studies indicate that thiophene derivatives can inhibit tumor growth by interfering with specific cellular pathways .
  • Anti-inflammatory Agents : Research has explored its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties : The compound exhibits biological activities that may be harnessed for developing antimicrobial agents, which are essential in combating resistant strains of bacteria .

Organic Electronics

The electronic properties of this compound make it suitable for applications in organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : Its unique structure allows for efficient light emission, making it a valuable component in OLED technology .
  • Organic Photovoltaic Cells : The compound's ability to facilitate charge transport enhances energy conversion efficiency in solar cells .

Material Science

In material science, this compound is researched for its potential to develop advanced materials:

  • Thermal and Mechanical Properties : The compound's structural characteristics can be optimized for specific thermal and mechanical properties, beneficial for industries such as aerospace and automotive .

Biochemical Research

The compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways:

  • Enzyme Modulation : this compound can interact with various enzymes, providing insights into metabolic processes and potential therapeutic targets .

Data Table of Applications

Application AreaSpecific UsesReferences
PharmaceuticalsAnticancer, anti-inflammatory, antimicrobial
Organic ElectronicsOLEDs, organic photovoltaic cells
Material ScienceDevelopment of advanced materials
Biochemical ResearchEnzyme interactions, metabolic pathway studies

Case Studies

  • Anticancer Activity : A study demonstrated that this compound derivatives exhibited significant cytotoxic effects against various cancer cell lines. This was attributed to their ability to interfere with cell cycle progression and induce apoptosis .
  • Organic Photovoltaics : Research highlighted the use of this compound in fabricating organic photovoltaic devices, showing improved efficiency over traditional materials due to better charge transport properties .
  • Anti-inflammatory Mechanism : Investigations into the anti-inflammatory effects revealed that this compound could inhibit pro-inflammatory cytokine production, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, or ring system, influencing reactivity, physical properties, and applications:

Table 1: Structural and Physical Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key References
Methyl 4-(benzyloxy)thiophene-2-carboxylate* 4-benzyloxy C₁₄H₁₂O₃S 272.31 - - Hypothetical
Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate 4-(4-chlorobenzyloxy) C₁₃H₁₁ClO₃S 282.74 - -
Methyl 3-amino-5-[4-(benzyloxy)phenyl]thiophene-2-carboxylate 3-amino, 5-(4-benzyloxyphenyl) C₁₉H₁₇NO₃S 339.41 - -
Methyl 5-amino-1-benzothiophene-2-carboxylate Benzothiophene ring system, 5-amino C₁₀H₉NO₂S 207.25 - -
Methyl 3-amino-4-methylthiophene-2-carboxylate 3-amino, 4-methyl C₇H₉NO₂S 171.22 - -

*Hypothetical compound; data inferred from analogs.

Key Observations :

  • Electron-Withdrawing Groups : The 4-(4-chlorobenzyloxy) substituent () increases molecular weight and may enhance lipophilicity compared to the parent benzyloxy group .
  • Ring Modifications : Benzothiophene derivatives () exhibit altered π-conjugation and steric profiles compared to thiophene-based analogs .

Biological Activity

Methyl 4-(benzyloxy)thiophene-2-carboxylate is an organic compound belonging to the thiophene family, characterized by a unique structural arrangement that includes a benzyloxy group and a carboxylate ester functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H12_{12}O3_{3}S
  • Molecular Weight : 248.30 g/mol
  • IUPAC Name : Methyl 4-phenylmethoxythiophene-2-carboxylate

The presence of the benzyloxy group at the 4-position of the thiophene ring significantly influences its reactivity and biological activity compared to other thiophene derivatives.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

  • Activity Against Bacteria : The compound has shown promising results in inhibiting growth in bacterial cultures, suggesting potential as an antimicrobial agent. Specific studies have highlighted its interaction with key bacterial enzymes, contributing to its efficacy .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

  • Cell Line Studies : In tests against human cancer cell lines such as MCF-7 (breast cancer), IC50 values were reported around 28.36 µM, indicating significant cytotoxicity compared to standard anticancer drugs like doxorubicin .
  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells and cell cycle arrest at the G2/M phase, which is critical for halting tumor proliferation .

3. Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties.

  • Inhibition of COX Enzymes : Preliminary studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation pathways. The IC50 values for COX-1 and COX-2 inhibition were noted to be around 19.45 μM and 42.1 μM respectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(benzyloxy)thiophene-2-carboxylateBenzyloxy group at the 3-positionDifferent position affects reactivity
Methyl benzo[b]thiophene-2-carboxylateContains a benzothiophene structureVariations in chemical stability
Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylateChlorine substitutionEnhanced binding affinity to targets

The positioning of substituents significantly alters the compound's interaction with biological targets, thereby influencing its pharmacological profile.

Case Studies and Research Findings

  • Anticancer Studies : A series of derivatives including this compound were synthesized and tested against various cancer cell lines. The introduction of electron-donating groups was found to enhance anticancer activity significantly .
  • Antimicrobial Research : In vitro studies demonstrated that derivatives of this compound exhibited effective interactions with bacterial enzymes, leading to growth inhibition in pathogenic strains .
  • Inflammation Models : Experimental models have shown that compounds similar to this compound can reduce inflammation markers in animal models, supporting its potential therapeutic application .

Q & A

Q. How to evaluate the compound’s potential as a kinase inhibitor scaffold?

  • Methodological Answer :
  • In Vitro Assays : Test against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ kits .
  • Molecular Dynamics : Simulate binding modes to ATP-binding pockets (GROMACS) .

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